molecular formula C6H9N3O2 B1433912 DL-Histidine-d3

DL-Histidine-d3

Cat. No.: B1433912
M. Wt: 158.17 g/mol
InChI Key: HNDVDQJCIGZPNO-WSWICNJZSA-N
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Description

Molecular Formula and Deuterium Distribution

DL-Histidine-alpha,beta,beta-D3 possesses the molecular formula C6H6D3N3O2, indicating the replacement of three hydrogen atoms with deuterium isotopes at specific positions within the histidine backbone. The compound maintains a molecular weight of 158.17 to 158.18 grams per mole, representing an increase of approximately 3 daltons compared to the non-deuterated parent compound. The Chemical Abstracts Service has assigned this compound the registry number 344299-50-9, distinguishing it from unlabeled DL-histidine which carries the CAS number 4998-57-6.

The deuterium atoms in DL-Histidine-alpha,beta,beta-D3 are strategically positioned at the alpha carbon and both beta carbons of the histidine molecule. This specific labeling pattern creates a unique isotopic signature that enables precise analytical detection and quantification. The alpha position corresponds to the central carbon atom bearing the amino group, while the beta positions refer to the carbon atoms within the methylene bridge connecting the alpha carbon to the imidazole ring system.

Table 1: Molecular Composition Comparison

Parameter DL-Histidine DL-Histidine-alpha,beta,beta-D3
Molecular Formula C6H9N3O2 C6H6D3N3O2
Molecular Weight (g/mol) 155.15 158.17-158.18
CAS Number 4998-57-6 344299-50-9
Deuterium Content 0 3 atoms
Mass Increase - +3.02 daltons

The deuterium labeling strategy employed in this compound demonstrates exceptional stability under physiological conditions. Research indicates that deuterium incorporation at the C2 carbon of the imidazole ring, when present, exhibits remarkable resistance to back-exchange reactions at neutral pH and temperatures up to 40°C. This stability characteristic proves essential for maintaining isotopic integrity during analytical procedures and storage conditions.

Stereochemical Configuration and Racemic Mixture Analysis

DL-Histidine-alpha,beta,beta-D3 exists as a racemic mixture containing equal proportions of both D-histidine and L-histidine enantiomers in their deuterated forms. The designation "DL" explicitly indicates this racemic composition, where D represents the dextrorotatory enantiomer and L represents the levorotatory enantiomer. Each enantiomer maintains identical deuterium substitution patterns at the alpha, beta, and beta positions, ensuring consistent isotopic labeling across both stereochemical forms.

The stereochemical center in DL-Histidine-alpha,beta,beta-D3 resides at the alpha carbon, which bears four different substituents: the amino group, the carboxyl group, a hydrogen atom, and the deuterated methylene bridge leading to the imidazole ring. This configuration results in two non-superimposable mirror image structures that exhibit identical physical and chemical properties except for their interaction with plane-polarized light and chiral environments.

Crystallographic studies of racemic histidine compounds reveal distinct nucleation behaviors compared to enantiopure forms. Research demonstrates that DL-histidine exhibits significantly slower nucleation rates compared to pure L-histidine, with nucleation barriers substantially higher for the racemic mixture. These findings suggest that the racemic nature of DL-Histidine-alpha,beta,beta-D3 may influence its crystallization properties and solid-state behavior.

Table 2: Stereochemical Properties Analysis

Property D-Histidine-alpha,beta,beta-D3 L-Histidine-alpha,beta,beta-D3
Optical Activity Dextrorotatory Levorotatory
Absolute Configuration R S
Deuterium Positions α, β, β α, β, β
Biological Activity Minimal Similar to L-histidine
Analytical Utility Internal standard Internal standard

Comparative Analysis with Non-Deuterated Histidine

The structural comparison between DL-Histidine-alpha,beta,beta-D3 and its non-deuterated counterpart reveals several critical differences that extend beyond simple isotopic substitution. The primary structural modification involves the replacement of three strategically positioned hydrogen atoms with deuterium, creating subtle but significant changes in molecular properties and analytical behavior.

Mass spectrometry analysis confirms that DL-Histidine-alpha,beta,beta-D3 exhibits a consistent mass shift of exactly one dalton per deuterium atom, totaling three daltons increase over the parent compound. This predictable mass difference enables precise quantification when used as an internal standard in analytical protocols. The deuterium substitution does not alter the fundamental chemical reactivity of the compound, allowing it to undergo similar biochemical transformations as non-deuterated histidine while maintaining its isotopic signature.

Vibrational spectroscopy studies reveal distinctive characteristics in deuterated histidine compounds. Raman spectroscopy demonstrates that C2-deuterated histidine exhibits specific vibrational bands at 2360 cm⁻¹ and 2390 cm⁻¹, corresponding to neutral and protonated forms respectively. These spectroscopic signatures provide alternative analytical approaches for detecting and quantifying deuterated histidine derivatives in complex matrices.

Table 3: Comparative Physical and Chemical Properties

Property DL-Histidine DL-Histidine-alpha,beta,beta-D3 Difference
Molecular Weight 155.15 g/mol 158.17 g/mol +3.02 g/mol
Hydrogen Count 9 6 -3
Deuterium Count 0 3 +3
Density ~1.4 g/cm³ ~1.4 g/cm³ Minimal change
Solubility Water soluble Water soluble No change
pKa Values ~6.0 (imidazole) ~6.0 (imidazole) No significant change

The imidazole ring system remains structurally intact in the deuterated compound, preserving its characteristic chemical properties including proton buffering capacity and metal chelation abilities. The pKa value of the imidazole group maintains its value near 6.0, ensuring that the deuterated compound exhibits similar pH-dependent behavior to the parent histidine molecule. This preservation of chemical properties proves crucial for applications requiring the deuterated compound to serve as a true internal standard that closely mimics the behavior of endogenous histidine.

Hydrogen-deuterium exchange studies demonstrate that the deuterium atoms at the alpha and beta positions in DL-Histidine-alpha,beta,beta-D3 exhibit exceptional stability under standard analytical conditions. Unlike readily exchangeable positions such as amino and carboxyl groups, the carbon-bound deuterium atoms resist back-exchange reactions, maintaining their isotopic integrity throughout typical sample preparation and analysis procedures. This stability characteristic distinguishes the compound from other deuterated amino acids where deuterium may be located at more labile positions.

Properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVDQJCIGZPNO-WSWICNJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis from L-Histidine

A well-documented method for preparing D-histidine and derivatives involves the conversion of L-histidine using salicylic aldehyde and tartaric acid in an anhydrous acetic acid medium. This reaction facilitates the formation of D-histidine bitartrate, which can be isolated and purified to yield high optical purity D-histidine.

Key reaction conditions:

  • Reagents: L-histidine, tartaric acid, salicylic aldehyde.
  • Solvent: Anhydrous acetic acid.
  • Temperature: 80–100°C.
  • Reaction time: 1 to 3 hours (optimal); up to 5 hours possible with some purity loss.
  • Water content: Minimization of water is critical to prevent yield loss and impurity formation.

Purification steps:

  • Stirring the crude D-histidine bitartrate with water at 75–85°C to remove soluble L-histidine tartrate impurities.
  • Treatment with sodium hydroxide to decompose the tartrate salt.
  • Addition of calcium chloride to precipitate calcium tartrate, removing tartaric acid.
  • Acidification to the isoelectric point (pH ~7.5) to precipitate pure D-histidine.
  • Final washing with methanol-water mixtures and drying under vacuum.

Yield and purity:

  • Crude D-histidine bitartrate obtained in ~96% yield with 80–83% purity.
  • Final D-histidine yield about 71.2% from crude salt, with optical purity of 99% and overall yield from L-histidine of 64%.

Isotopic Labeling with Deuterium (alpha,beta,beta-D3)

The incorporation of deuterium at the alpha and beta positions typically involves:

  • Hydrogen-Deuterium Exchange: Exposing histidine or its derivatives to deuterated solvents (e.g., D2O) under catalytic or basic conditions to exchange labile hydrogens.
  • Selective Reduction or Synthesis: Using deuterated reagents or catalysts during synthesis to incorporate deuterium specifically at alpha and beta carbons.

While direct detailed protocols for DL-Histidine-alpha,beta,beta-D3 are scarce in open literature, the general approach involves:

  • Starting with L- or DL-histidine.
  • Subjecting the compound to controlled deuteration conditions, such as heating in D2O with a base or catalyst.
  • Monitoring isotopic incorporation by spectroscopic methods (e.g., NMR).

Analytical Monitoring and Purity Assessment

Optical purity and isotopic incorporation are critical parameters.

Summary Table of Preparation Parameters

Step Conditions/Parameters Outcome/Notes
Reaction medium Anhydrous acetic acid Essential to minimize water interference
Temperature 80–100°C Optimal for reaction; prolonged heating reduces purity
Reaction time 1–3 hours (up to 5 hours tolerated) Longer times darken product, reduce purity
Reagents ratio L-histidine : tartaric acid : salicylic aldehyde ≈ 1:1:0.5 mol Balanced for optimal yield
Purification Water stirring at 75–85°C, NaOH treatment, CaCl2 precipitation Removes L-histidine and tartaric acid impurities
Final acidification pH 7.5 (isoelectric point) Precipitates pure D-histidine
Yield ~64% overall from L-histidine High optical purity (~99%)
Deuterium incorporation Exchange in D2O with base/catalyst (conditions vary) Requires monitoring by NMR

Research Findings and Notes

  • The reaction of L-histidine with salicylic aldehyde and tartaric acid is sensitive to water content; even small amounts of water slow the reaction and reduce yield.
  • The purification sequence effectively separates the D-enantiomer from L-histidine contamination, critical for obtaining high optical purity.
  • Deuterium labeling at alpha and beta positions requires careful control of reaction conditions to avoid isotope scrambling or incomplete labeling.
  • Analytical techniques such as circular dichroism and radiolabeled binding assays have been used to study histidine derivatives' conformational and catalytic properties but are less directly related to synthetic preparation.
  • No direct, detailed protocols for DL-Histidine-alpha,beta,beta-D3 synthesis were found in the reviewed literature, indicating that preparation often relies on adaptation of general histidine synthesis and isotopic exchange methods.

Chemical Reactions Analysis

Types of Reactions: DL-Histidine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine can produce histidine sulfoxide, while substitution reactions can yield various histidine derivatives .

Scientific Research Applications

Biochemical Research

Role in Protein Studies:
DL-Histidine-alpha,beta,beta-D3 is utilized in protein labeling studies, particularly in understanding post-translational modifications (PTMs). Its deuterated form allows for enhanced sensitivity in mass spectrometry, aiding researchers in tracking histidine methylation and other modifications in proteins.

Case Study: SETD3 Protein Methylation
Recent research identified SETD3 as an actin-specific histidine N-methyltransferase, which methylates β-actin at H73. The study demonstrated that the absence of SETD3 led to decreased methylation and altered cellular phenotypes, suggesting that histidine methylation plays a critical role in cytoskeletal integrity and cellular function . The use of DL-Histidine-alpha,beta,beta-D3 could facilitate further investigations into such methylation processes.

Nanotechnology and Material Science

Modulation of Peptide Assembly:
Histidine, including its isotopically labeled forms like DL-Histidine-alpha,beta,beta-D3, has been shown to modulate the assembly of peptide nanomaterials. Research indicates that histidine can influence the structural properties of amyloid-like assemblies, which are relevant for developing novel nanomaterials with enzyme-like catalytic activities .

Applications in Nanomedicine:
The ability of histidine to rearrange peptide structures opens avenues for designing nanostructures that can serve as drug delivery systems or biosensors. For instance, the interaction between histidine and peptide sequences can be harnessed to create materials with specific mechanical or chemical properties suitable for therapeutic applications.

Pharmaceutical Development

Stable Isotope Labeling:
DL-Histidine-alpha,beta,beta-D3 is particularly valuable in pharmaceutical research where stable isotope labeling is required for metabolic studies. Its incorporation into drug development processes allows for precise tracking of drug metabolism and pharmacokinetics within biological systems.

Quality Control Standards:
As a reference standard, DL-Histidine-alpha,beta,beta-D3 is employed in quality control for pharmaceutical testing. Its consistent properties ensure reliable results in analytical chemistry applications, contributing to the validation of drug formulations and safety assessments .

Metabolic Studies

Investigating Metabolic Pathways:
The deuterated form of histidine aids researchers in tracing metabolic pathways involving amino acids. By utilizing DL-Histidine-alpha,beta,beta-D3 in tracer studies, scientists can gain insights into how histidine and its derivatives are metabolized within organisms, which is crucial for understanding various metabolic disorders.

Mechanism of Action

The mechanism of action of DL-Histidine-d3 is primarily related to its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound provides a distinct mass difference that allows for accurate quantification of histidine in complex mixtures. This is particularly useful in mass spectrometry, where the deuterium-labeled compound can be easily distinguished from the non-labeled histidine .

Comparison with Similar Compounds

DL-Histidine-alpha,beta,beta-D3 vs. Butylone-D3.HCl

Butylone-D3.HCl (C12H12D3NO3·HCl) is a deuterated synthetic cathinone used as an analytical reference standard. Key differences include:

  • Applications : Butylone-D3.HCl is primarily used in forensic toxicology to detect illicit drug metabolites, whereas DL-Histidine-alpha,beta,beta-D3 supports metabolic pathway studies and protein dynamics .
  • Stability: The α,β,β deuteration in histidine enhances resistance to enzymatic degradation compared to non-site-specific deuterated cathinones .

DL-Histidine-alpha,beta,beta-D3 vs. L-Histidine-13C6,15N3

L-Histidine-13C6,15N3 is a uniformly labeled isotopologue with stable isotopes of carbon and nitrogen. While both compounds serve as isotopic tracers, DL-Histidine-alpha,beta,beta-D3 offers distinct advantages:

  • Cost Efficiency : Selective deuteration reduces production costs compared to full 13C/15N labeling.
  • NMR Utility : Deuterium labeling minimizes signal splitting in 1H-NMR, simplifying spectral interpretation .

Non-Deuterated Amino Acid Derivatives

DL-Histidine-alpha,beta,beta-D3 vs. DL-Alanine Methylester HCl

DL-Alanine methylester HCl (C4H9NO2·HCl) is a simple amino acid ester used in peptide synthesis. Key contrasts include:

  • Functionality : DL-Histidine-alpha,beta,beta-D3 retains the imidazole ring, enabling metal coordination (e.g., Zn²⁺, Cu²⁺), whereas alanine derivatives lack this capability .
  • Isotopic Utility: Deuterated histidine provides isotopic contrast in kinetic studies, absent in non-labeled alanine esters .

DL-Histidine-alpha,beta,beta-D3 vs. Poly-L-Histidine

Poly-L-histidine is a homopolymer used in affinity chromatography for purifying histidine-tagged proteins. Differences include:

  • Structural Flexibility : The racemic DL-form introduces stereochemical diversity, unlike the enantiomerically pure L-polymer .

Metal-Binding Compounds

DL-Histidine-alpha,beta,beta-D3 vs. 3d-Metal Complexes of Pyridine Derivatives

discusses transition metal complexes with pyridine-based ligands. While histidine’s imidazole group also binds metals, key distinctions include:

  • Coordination Geometry : Histidine’s imidazole forms five-membered chelate rings with metals, whereas pyridine derivatives often form six-membered rings, affecting stability and redox properties .
  • Isotope Effects : Deuteration in histidine may alter metal-ligand vibrational frequencies, a factor less explored in pyridine complexes .

Data Tables

Table 1: Structural and Functional Comparison of DL-Histidine-alpha,beta,beta-D3 and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Applications References
DL-Histidine-alpha,beta,beta-D3 C6H6D3N3O2 158.18 α, β, β NMR spectroscopy, metabolic tracing
Butylone-D3.HCl C12H12D3NO3·HCl 260.73 Non-specific Forensic toxicology
L-Histidine-13C6,15N3 C6H9N3O2 (13C6,15N3) 167.12 None Isotope dilution mass spectrometry
DL-Alanine Methylester HCl C4H9NO2·HCl 155.58 None Peptide synthesis

Table 2: Metal-Binding Properties

Compound Metal Coordination Sites Common Metal Ions Stability Constant (log K) References
DL-Histidine-alpha,beta,beta-D3 Imidazole (N), carboxylate (O) Zn²⁺, Cu²⁺, Ni²⁺ ~10.5 (Cu²⁺)
Pyridine-based complexes Pyridine (N), carbonyl (O) Fe²⁺, Co²⁺ ~8.9 (Fe²⁺)

Biological Activity

DL-Histidine-alpha,beta,beta-D3 is a derivative of histidine, an essential amino acid that plays critical roles in various biological processes. This compound has garnered interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of DL-Histidine-alpha,beta,beta-D3, supported by data tables, case studies, and detailed research findings.

DL-Histidine-alpha,beta,beta-D3 is characterized by the following chemical structure:

  • Chemical Formula : C₆H₉N₃O₂
  • Molecular Weight : 155.16 g/mol
  • CAS Number : 90472119

1. Role in Metabolism

Histidine is involved in several metabolic pathways, including protein synthesis, enzyme function, and neurotransmitter regulation. Research indicates that histidine can influence lipid metabolism, particularly in the context of fatty acid and steroid biosynthesis. In a recent study, L-histidine treatment was shown to alter metabolite levels significantly in bovine mammary epithelial cells (BMECs), indicating its role in metabolic regulation .

Metabolite ChangeUpregulatedDownregulated
SphingosineYes
1-LinoleoylglycerophosphocholineYes
Yuzu lactoneYes

2. Neuroprotective Effects

DL-Histidine has been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, histidine supplementation has shown promise in reducing oxidative stress and improving cognitive functions. For instance, histidine's antioxidant properties may help mitigate neuronal damage caused by reactive oxygen species .

3. Immune System Modulation

Histidine plays a role in modulating immune responses. It has been observed that histidine can affect the activity of immune cells, promoting a balanced immune response. This modulation is particularly relevant in inflammatory conditions where histidine may help regulate cytokine production .

Case Study 1: Histidine and Metabolic Disorders

A clinical study investigated the effects of L-histidine on patients with metabolic disorders. Patients receiving L-histidine showed improved lipid profiles and reduced markers of inflammation compared to a control group. This suggests that histidine may have therapeutic potential for managing metabolic syndrome .

Case Study 2: Neuroprotection in Aging

In a longitudinal study involving elderly participants, those supplemented with histidine exhibited slower cognitive decline compared to those who did not receive supplementation. This supports the hypothesis that histidine may play a protective role against age-related neurodegeneration .

Enzymatic Activity

Histidine is crucial for the activity of several enzymes involved in amino acid metabolism and neurotransmitter synthesis. The enzyme ATP phosphoribosyltransferase (HisG), which catalyzes the first step of histidine biosynthesis, is subject to feedback inhibition by histidine itself, demonstrating a regulatory mechanism that maintains amino acid homeostasis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing DL-Histidine-alpha,beta,beta-D3 to ensure isotopic purity?

  • Methodological Answer : Synthesis requires deuterium incorporation at the alpha, beta, and beta positions via deuteration reactions (e.g., acid-catalyzed exchange or enzymatic methods). Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 2H^2\text{H}-NMR can confirm deuterium placement, while high-resolution MS quantifies isotopic enrichment (>98%). Characterization should include retention of chirality, assessed via chiral HPLC. Experimental protocols must detail reaction conditions (temperature, solvent, catalyst) and purification steps to meet reproducibility standards .

Q. How should researchers design experiments to verify the stability of DL-Histidine-alpha,beta,beta-D3 under physiological conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers mimicking physiological pH (e.g., 7.4) and temperature (37°C). Samples are analyzed at timed intervals using LC-MS/MS to monitor deuterium retention and degradation products. Control experiments with non-deuterated histidine are critical for comparative kinetics. Data should include degradation half-life (t1/2t_{1/2}) and Arrhenius plots to predict shelf-life. Ensure replication (n ≥ 3) and statistical validation (e.g., ANOVA for inter-group differences) .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying deuterium isotope effects (DIEs) in DL-Histidine-alpha,beta,beta-D3 during enzymatic reactions?

  • Methodological Answer : DIEs arise from altered bond vibrational frequencies in deuterated bonds, affecting reaction rates (e.g., kH/kDk_{\text{H}}/k_{\text{D}}). For histidine-dependent enzymes (e.g., histidine ammonia-lyase), kinetic isotope effects (KIEs) can be measured via stopped-flow spectroscopy. Compare VmaxV_{\text{max}} and KmK_{\text{m}} between deuterated and protiated substrates. Computational modeling (e.g., density functional theory) may elucidate transition-state stabilization. Contradictions in KIE data (e.g., inverse vs. normal effects) should be resolved by verifying enzyme purity and reaction conditions .

Q. How can researchers resolve discrepancies in metabolic flux data when using DL-Histidine-alpha,beta,beta-D3 as a tracer in isotope-labeling studies?

  • Methodological Answer : Contradictions may stem from isotopic dilution or compartmentalization. Use 13C ^{13}\text{C}-NMR or GC-MS to track deuterium redistribution in metabolic pathways (e.g., histidine catabolism to glutamate). Normalize data to cell biomass and internal standards (e.g., 15N ^{15}\text{N}-labeled metabolites). Advanced flux analysis tools (e.g., INCA software) can model isotopic steady states and correct for natural abundance 2H^2\text{H}. Report confidence intervals and sensitivity analyses to address variability .

Data Analysis and Validation

Q. What statistical frameworks are recommended for validating the reproducibility of deuterium incorporation in DL-Histidine-alpha,beta,beta-D3 across independent studies?

  • Methodological Answer : Use intraclass correlation coefficients (ICCs) to assess inter-lab reproducibility. Meta-analyses should aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity. For MS/NMR datasets, principal component analysis (PCA) can identify outliers. Report Cronbach’s alpha (>0.7 indicates acceptable internal consistency) and power analyses to justify sample sizes .

Experimental Design and Reporting

Q. How should researchers structure the experimental section for studies involving DL-Histidine-alpha,beta,beta-D3 to ensure reproducibility?

  • Methodological Answer : Follow guidelines for deuterated compounds (e.g., Beilstein Journal):

  • Synthesis : Specify deuteration method (e.g., D2O\text{D}_2\text{O} exchange), catalysts, and purification (e.g., column chromatography conditions).
  • Characterization : Provide raw spectral data (NMR shifts, MS peaks) in supplementary materials.
  • Controls : Include non-deuterated histidine and solvent blanks.
  • Ethics : Declare compliance with institutional guidelines for isotopic waste disposal.
    Reference protocols using DOI-linked citations to enhance traceability .

Table: Key Analytical Techniques for DL-Histidine-alpha,beta,beta-D3

Parameter Technique Acceptance Criteria Reference
Isotopic PurityHigh-Resolution MS≥98% deuterium enrichment
Chirality RetentionChiral HPLCRetention time ±0.1 min vs. standard
Degradation KineticsLC-MS/MSt1/2t_{1/2} ±5% RSD
Metabolic Flux13C ^{13}\text{C}-NMRFlux variability <10%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
DL-Histidine-d3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.